1,3-Benzenediamine, 4-methoxy-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenediamine, 4-methoxy-6-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 3,4-Dimethoxyphenylenediamine and is widely used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 1,3-Benzenediamine, 4-methoxy-6-methyl- is still not fully understood. However, studies have shown that this compound has a significant impact on the central nervous system. It is believed that the compound acts as an inhibitor of the monoamine oxidase enzyme, which is responsible for the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemische Und Physiologische Effekte
Studies have shown that 1,3-Benzenediamine, 4-methoxy-6-methyl- has various biochemical and physiological effects. This compound has been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, this compound has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1,3-Benzenediamine, 4-methoxy-6-methyl- in lab experiments is its high purity. This compound can be synthesized to a high degree of purity, making it suitable for various applications. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations.
Zukünftige Richtungen
There are various future directions for research on 1,3-Benzenediamine, 4-methoxy-6-methyl-. One of the most significant areas of research is in the field of drug development. This compound has shown potential as a therapeutic agent for various diseases, including Parkinson's disease and Alzheimer's disease. Additionally, research can be conducted to explore the potential applications of this compound in the field of organic synthesis.
Conclusion:
In conclusion, 1,3-Benzenediamine, 4-methoxy-6-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using various methods and has been extensively studied for its potential applications in organic synthesis, drug development, and other fields. While there are limitations to using this compound in lab experiments, its potential benefits make it a valuable area of research for the future.
Synthesemethoden
The synthesis of 1,3-Benzenediamine, 4-methoxy-6-methyl- can be achieved through various methods. One of the most common methods is the reduction of 4-Methoxy-3-nitroaniline using tin and hydrochloric acid. This method yields a high purity of the compound, making it suitable for various applications.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenediamine, 4-methoxy-6-methyl- has been extensively studied for its potential applications in various fields. One of the most significant applications is in the field of organic synthesis, where it is used as a building block for various organic compounds. This compound is also used in the manufacturing of dyes, pigments, and pharmaceuticals.
Eigenschaften
CAS-Nummer |
5349-76-8 |
---|---|
Produktname |
1,3-Benzenediamine, 4-methoxy-6-methyl- |
Molekularformel |
C8H12N2O |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
4-methoxy-6-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C8H12N2O/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,9-10H2,1-2H3 |
InChI-Schlüssel |
JOJAEBZHFWYZAY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N)N)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1N)N)OC |
Andere CAS-Nummern |
5349-76-8 |
Synonyme |
4-Methoxy-6-methyl-1,3-benzenediamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.